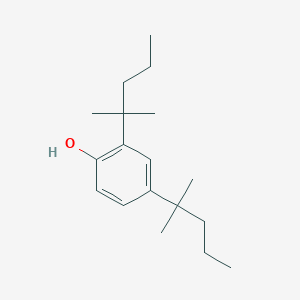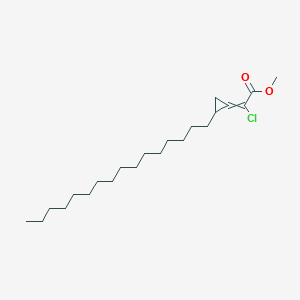
Methyl chloro(2-hexadecylcyclopropylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl chloro(2-hexadecylcyclopropylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro(2-hexadecylcyclopropylidene)acetate typically involves the esterification of chloroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl chloro(2-hexadecylcyclopropylidene)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl chloro(2-hexadecylcyclopropylidene)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in the study of lipid metabolism due to its long hexadecyl chain.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl chloro(2-hexadecylcyclopropylidene)acetate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, leading to the release of the active components. The long hexadecyl chain can interact with lipid membranes, affecting their fluidity and function. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methyl chloroacetate: Similar ester structure but lacks the cyclopropylidene ring and long hexadecyl chain.
Methyl 2-(2-chlorophenyl)acetate: Contains a phenyl ring instead of a cyclopropylidene ring.
Methyl salicylate: An ester with a hydroxyl group on the aromatic ring
Uniqueness
Methyl chloro(2-hexadecylcyclopropylidene)acetate is unique due to its combination of a cyclopropylidene ring, a chloro group, and a long hexadecyl chain This unique structure imparts specific chemical and physical properties that are not found in other similar compounds
Propiedades
Número CAS |
89879-09-4 |
|---|---|
Fórmula molecular |
C22H39ClO2 |
Peso molecular |
371.0 g/mol |
Nombre IUPAC |
methyl 2-chloro-2-(2-hexadecylcyclopropylidene)acetate |
InChI |
InChI=1S/C22H39ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(19)21(23)22(24)25-2/h19H,3-18H2,1-2H3 |
Clave InChI |
DZBVYZPITDSMBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1CC1=C(C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
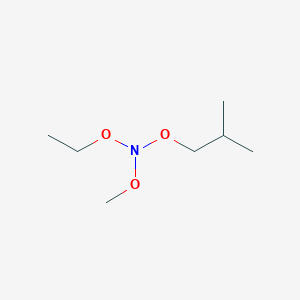
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
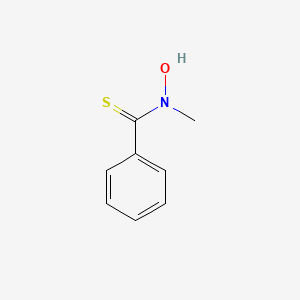
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
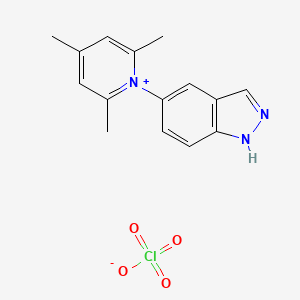
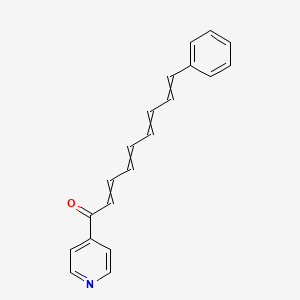
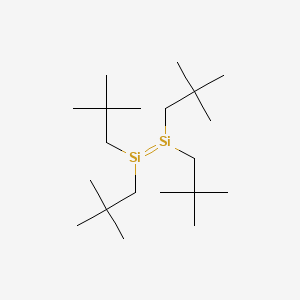
![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

![Ethyl 2-[(acetyloxy)methyl]-2-nitrohexanoate](/img/structure/B14376782.png)
